molecular formula C21H16FN3OS B2716760 N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-85-9

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2716760
CAS RN: 942002-85-9
M. Wt: 377.44
InChI Key: HQQJYSIXNXKIGH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide, also known as FLB-457, is a novel dopamine D2/D3 receptor antagonist. It is a small molecule that has been extensively studied for its potential use in treating various neurological disorders.

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from benzothiazole derivatives have shown significant antimicrobial activity. For instance, substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were evaluated for their antimicrobial activity, showing good to moderate activity against selected bacterial and fungal microbial strains (Anuse et al., 2019). This suggests that N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide could potentially be explored for its antimicrobial properties.

Anticancer Activity

Novel compounds featuring a benzothiazole moiety have been developed with significant anticancer activity. For example, fluoro substituted benzo[b]pyran derivatives, related in structure to benzothiazoles, have demonstrated anticancer activity against human cancer cell lines, including lung cancer (Hammam et al., 2005). Another study highlighted novel pyridine-thiazole hybrid molecules as potential anticancer agents with high antiproliferative activity against various cancer cell lines (Ivasechko et al., 2022). These findings open up possibilities for researching the anticancer potential of this compound.

Fluorescence and Sensing Applications

Benzothiazole derivatives have been utilized in the development of fluorescent sensors for metal ions, showcasing their utility in chemical sensing and imaging. A study synthesized benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ ions, demonstrating their potential in environmental and biological sciences for detecting metal ions with high selectivity and sensitivity (Suman et al., 2019). This indicates the potential of this compound in fluorescence-based applications, possibly as a probe for sensing specific ions or molecules.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-14-6-4-7-15(12-14)20(26)25(13-16-8-2-3-11-23-16)21-24-19-17(22)9-5-10-18(19)27-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQJYSIXNXKIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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